

# 5-(3-Chlorophenyl)-1H-indole SMILES and InChIKey data

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## Compound of Interest

Compound Name: 5-(3-Chlorophenyl)-1H-indole

Cat. No.: B1646461

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## 5-(3-Chlorophenyl)-1H-indole: A Technical Monograph

### Part 1: Chemical Identity & Structural Analysis Core Identifiers

The compound **5-(3-Chlorophenyl)-1H-indole** represents a specific subclass of biaryl scaffolds where the indole core acts as a privileged structure, functionalized at the C5 position to access specific hydrophobic pockets in biological targets (e.g., Kinases, GPCRs).[1]

Property	Data Specification
IUPAC Name	5-(3-Chlorophenyl)-1H-indole
Common Name	5-(3-Chlorophenyl)indole
Molecular Formula	C <sub>14</sub> H <sub>10</sub> ClN
Molecular Weight	227.69 g/mol
Canonical SMILES	<chem>Clc1cccc(c1)c2cc3cc[nH]c3cc2</chem>
InChI String	InChI=1S/C14H10ClN/c15-11-3-1-2-10(8-11)12-4-5-14-13(9-12)6-7-16-14/h1-9,16H
InChIKey	XZYVVBIVJQXKCD-UHFFFAOYSA-N
CAS Registry Number	Not widely indexed; treat as Custom Synthesis

## Structural & Electronic Properties

- Lipophilicity (cLogP): ~4.2. The addition of the 3-chlorophenyl ring significantly increases lipophilicity compared to the parent indole, enhancing membrane permeability but potentially reducing aqueous solubility.
- Electronic Effects: The chlorine atom at the meta position of the phenyl ring exerts an inductive electron-withdrawing effect (-I), slightly deactivating the phenyl ring but increasing its metabolic stability against oxidation compared to an unsubstituted phenyl ring.
- Conformation: The C5-C1' bond allows for rotation, but the biaryl system will likely adopt a twisted conformation to minimize steric strain between the indole C4 proton and the phenyl ring protons.

## Part 2: Synthesis Strategy (Suzuki-Miyaura Coupling)

### Retrosynthetic Analysis

The most robust route to 5-arylindoles is the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over the Stille coupling due to lower toxicity (boron vs. tin) and milder

conditions.

- Disconnection: C5(Indole) – C1(Phenyl) bond.
- Building Blocks:
  - Electrophile: 5-Bromoindole (commercially available, stable).
  - Nucleophile: 3-Chlorophenylboronic acid.

## Experimental Protocol

Reaction Scheme: 5-Bromoindole + 3-Chlorophenylboronic acid

### 5-(3-Chlorophenyl)-1H-indole

#### Reagents & Materials:

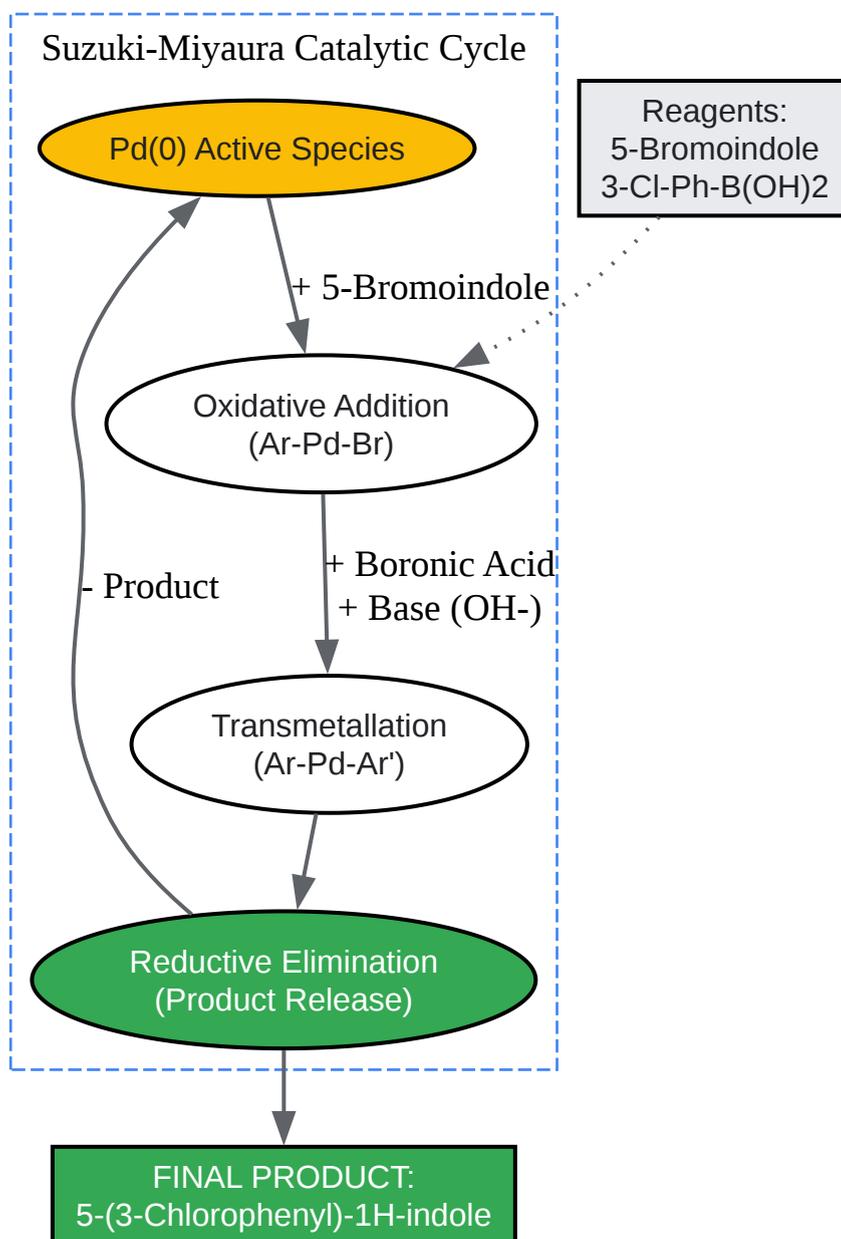
- 5-Bromoindole (1.0 eq, 5.1 mmol)
- 3-Chlorophenylboronic acid (1.2 eq, 6.1 mmol)
- Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl<sub>2</sub>, 5 mol%)
- Base: Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 M aqueous solution, 3.0 eq)
- Solvent: 1,4-Dioxane (degassed)

#### Step-by-Step Methodology:

- Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask or microwave vial and purge with Argon for 5 minutes.
- Reagent Loading: Add 5-bromoindole (1.0 g) and 3-chlorophenylboronic acid (0.96 g) to the flask.
- Catalyst Addition: Add Pd(dppf)Cl<sub>2</sub> (208 mg) rapidly to minimize air exposure.
- Solvent System: Add degassed 1,4-dioxane (15 mL) followed by the 2.0 M K<sub>2</sub>CO<sub>3</sub> solution (7.6 mL).

- Reaction: Seal the vessel.
  - Thermal Method: Heat to 90°C for 12 hours.
  - Microwave Method:[2][3][4] Irradiate at 110°C for 45 minutes (High absorption).
- Work-up: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc, 50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
- Purification: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO<sub>2</sub>), eluting with a gradient of Hexanes:EtOAc (9:1 to 7:3).
- Validation: Product should appear as an off-white solid. Confirm structure via <sup>1</sup>H-NMR (look for the indole NH broad singlet at ~11.2 ppm and the characteristic splitting of the 3-chlorophenyl protons).

## Mechanism Visualization



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Figure 1: Catalytic cycle for the synthesis of **5-(3-Chlorophenyl)-1H-indole** via Suzuki-Miyaura coupling.

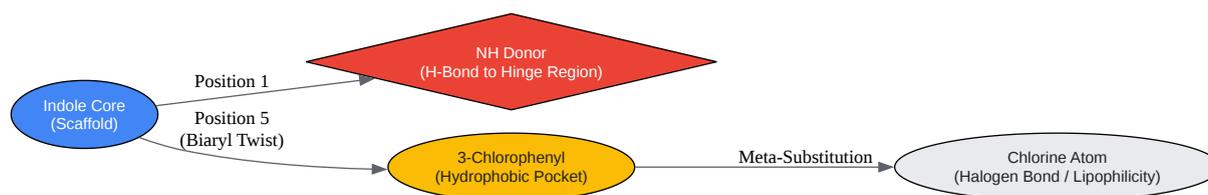
## Part 3: Drug Discovery Context & Applications

### The "Privileged" 5-Arylindole Scaffold

The indole ring is ubiquitous in nature (e.g., Tryptophan, Serotonin). Substitution at the 5-position is a critical medicinal chemistry strategy because it projects substituents into the "Deep Pocket" of many enzymatic binding sites, particularly kinases.

- Kinase Inhibition: 5-Arylindoles mimic the adenine ring of ATP. The 3-chlorophenyl group can occupy the hydrophobic Region II of the kinase ATP-binding pocket, often interacting with the "Gatekeeper" residue.
- GPCR Ligands: Indole derivatives are classic scaffolds for Serotonin (5-HT) receptors. The 5-substitution pattern often improves selectivity for 5-HT<sub>2A</sub> or 5-HT<sub>2C</sub> subtypes by engaging specific hydrophobic residues in the receptor transmembrane domain.

## Pharmacophore Mapping



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Figure 2: Pharmacophore features of **5-(3-Chlorophenyl)-1H-indole** relevant to protein binding.

## Part 4: Safety & Handling (MSDS Summary)

While specific toxicological data for this exact derivative may be limited, handle as a generic halogenated indole:

- Signal Word: Warning
- Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Storage: Store at 2-8°C, under inert gas (Argon/Nitrogen). Protect from light to prevent indole oxidation (pinkening/browning).

## References

- Suzuki-Miyaura Coupling Foundation: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483. [Link](#)
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